3,4-Dichloro-5-(2-methoxyethoxy)pyridazine
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Overview
Description
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazines are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine typically involves the selective displacement of chloride at specific positions on the pyridazine ring. One common method involves reacting 4-(2-methoxyethoxy)aniline with a suitable chlorinated pyridazine precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit certain receptors, or interfere with cellular processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the chloro and methoxyethoxy substituents.
Pyrimidine: Another six-membered ring with two nitrogen atoms but in different positions.
Pyrazine: A related compound with nitrogen atoms at different positions in the ring.
Uniqueness
3,4-Dichloro-5-(2-methoxyethoxy)pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity compared to other similar compounds .
Properties
CAS No. |
1346698-22-3 |
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Molecular Formula |
C7H8Cl2N2O2 |
Molecular Weight |
223.05 g/mol |
IUPAC Name |
3,4-dichloro-5-(2-methoxyethoxy)pyridazine |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-12-2-3-13-5-4-10-11-7(9)6(5)8/h4H,2-3H2,1H3 |
InChI Key |
WVRXPQRJJONCLB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
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